molecular formula C7H10O B12519874 (2E,5E)-hepta-2,5-dien-4-one

(2E,5E)-hepta-2,5-dien-4-one

Cat. No.: B12519874
M. Wt: 110.15 g/mol
InChI Key: XQBYLOYJNLQCLU-GGWOSOGESA-N
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Description

(2E,5E)-hepta-2,5-dien-4-one is an organic compound characterized by its conjugated diene structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The presence of conjugated double bonds in its structure makes it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-hepta-2,5-dien-4-one typically involves the aldol condensation reaction. This reaction is carried out between acetone and crotonaldehyde under basic conditions. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:

CH3COCH3+CH3CH=CHCHOCH3CH=CHC(OH)CH2CH=CH2CH3CH=CHCOCH2CH=CH2\text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}=\text{CHCHO} \rightarrow \text{CH}_3\text{CH}=\text{CHC}(\text{OH})\text{CH}_2\text{CH}=\text{CH}_2 \rightarrow \text{CH}_3\text{CH}=\text{CHCOCH}_2\text{CH}=\text{CH}_2 CH3​COCH3​+CH3​CH=CHCHO→CH3​CH=CHC(OH)CH2​CH=CH2​→CH3​CH=CHCOCH2​CH=CH2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sodium hydroxide or potassium hydroxide can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-hepta-2,5-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,5E)-hepta-2,5-dien-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-hepta-2,5-dien-4-one involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E,5E)-2,5-hexadien-4-one: Similar structure but with a shorter carbon chain.

    (2E,5E)-2,5-octadien-4-one: Similar structure but with a longer carbon chain.

    Cyclohex-2-enone: Contains a conjugated double bond and a carbonyl group but in a cyclic structure.

Uniqueness

(2E,5E)-hepta-2,5-dien-4-one is unique due to its specific carbon chain length and the position of the conjugated double bonds

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2E,5E)-hepta-2,5-dien-4-one

InChI

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

XQBYLOYJNLQCLU-GGWOSOGESA-N

Isomeric SMILES

C/C=C/C(=O)/C=C/C

Canonical SMILES

CC=CC(=O)C=CC

Origin of Product

United States

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